(1-Isocyanatocyclopropyl)benzene
Overview
Description
(1-Isocyanatocyclopropyl)benzene is an organic compound with the molecular formula C10H9NO. It is a derivative of benzene, where a cyclopropyl group is attached to the benzene ring, and an isocyanate group is attached to the cyclopropyl ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Isocyanatocyclopropyl)benzene can be synthesized through several methods. One common approach involves the Curtius rearrangement of the corresponding azide. The process begins with the preparation of 1-bromo-(2-isocyanatocyclopropyl)benzene from bromophenylcyclopropane carboxylic acid. The carboxylic acid is first converted to the corresponding azide, which then undergoes Curtius rearrangement to yield the isocyanate .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1-Isocyanatocyclopropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives.
Reduction: Reduction typically yields amines.
Substitution: Substitution reactions can introduce various functional groups onto the benzene ring, such as nitro groups or halogens.
Scientific Research Applications
(1-Isocyanatocyclopropyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Isocyanatocyclopropyl)benzene involves its reactivity towards nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of ureas and carbamates. The cyclopropyl group can undergo ring-opening reactions under certain conditions, adding to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
- (2-Isocyanatocyclopropyl)benzene
- (2-Isocyanatooxiranyl)benzene
Comparison
(1-Isocyanatocyclopropyl)benzene is unique due to the position of the isocyanate group on the cyclopropyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to (2-Isocyanatocyclopropyl)benzene and (2-Isocyanatooxiranyl)benzene, this compound exhibits different reactivity patterns, particularly in ring-opening and cyclization reactions .
Properties
IUPAC Name |
(1-isocyanatocyclopropyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-8-11-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJYWZIPXATEDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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